REACTION_CXSMILES
|
C(OC([NH:8][CH:9]([CH:11]1[CH2:15][CH2:14][N:13]([C:16]2[N:25]=[C:24]3[C:19]([C:20](=[O:32])[C:21]([C:29]([OH:31])=[O:30])=[CH:22][N:23]3[CH:26]3[CH2:28][CH2:27]3)=[CH:18][C:17]=2[F:33])[CH2:12]1)[CH3:10])=O)(C)(C)C.Cl>C(O)C>[NH2:8][CH:9]([CH:11]1[CH2:15][CH2:14][N:13]([C:16]2[N:25]=[C:24]3[C:19]([C:20](=[O:32])[C:21]([C:29]([OH:31])=[O:30])=[CH:22][N:23]3[CH:26]3[CH2:27][CH2:28]3)=[CH:18][C:17]=2[F:33])[CH2:12]1)[CH3:10]
|
Name
|
7-[3-(1-(N-tert-butoxycarbonylamino)ethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C)C1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 90° for 75 minutes
|
Duration
|
75 min
|
Type
|
CUSTOM
|
Details
|
the solvent partially removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol/diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with diethyl ether and was dried in an oven under vacuum at 70° for two hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C)C1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |